N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline
Description
N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline is an aromatic amine derivative featuring a benzimidazole moiety linked via a methylene bridge to a 2,3-dichloro-substituted aniline ring. The compound’s structure combines the electron-rich benzimidazole system with the electron-withdrawing dichloro substituents, creating a unique electronic profile that may influence reactivity, solubility, and biological activity.
Properties
CAS No. |
354548-81-5 |
|---|---|
Molecular Formula |
C14H11Cl2N3 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
N-(benzimidazol-1-ylmethyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C14H11Cl2N3/c15-10-4-3-6-12(14(10)16)18-9-19-8-17-11-5-1-2-7-13(11)19/h1-8,18H,9H2 |
InChI Key |
BHGJLIUBBUFARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CNC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria, demonstrating promising results in combating infections caused by resistant strains .
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral properties. This compound has shown potential as a reverse transcriptase inhibitor against HIV, with some derivatives exhibiting low IC50 values, indicating high potency . The structural modifications in these compounds are crucial for enhancing their antiviral activity.
Treatment of Convulsions
In a study focusing on the treatment of convulsions and epilepsy, derivatives of benzimidazole were administered to animal models. The results indicated a significant reduction in seizure frequency and severity when treated with compounds similar to this compound . These findings suggest that the compound's potassium channel activating properties could be leveraged in developing anti-seizure medications.
Anticancer Potential
Another area of research involves the anticancer potential of benzimidazole derivatives. In vitro studies have demonstrated that compounds related to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies have indicated that certain derivatives may exhibit cytotoxic effects at high concentrations; thus, careful dose optimization is necessary to maximize therapeutic benefits while minimizing adverse effects .
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial/Fungal | Effective against resistant strains (MIC values reported) |
| Antiviral | HIV Inhibition | Low IC50 values indicating high potency |
| Neurological Disorders | Anti-seizure | Reduced seizure frequency in animal models |
| Cancer Treatment | Antiproliferative | Induced apoptosis in cancer cell lines |
| Toxicology | Cytotoxicity | Dose-dependent effects observed; need for optimization |
Mechanism of Action
The mechanism of action of N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Benzimidazole vs. Benzotriazole Derivatives
A key structural analog is N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3-dichloroaniline (CAS: 351993-88-9), which replaces the benzimidazole group with benzotriazole. Both heterocycles are aromatic, but benzotriazole contains three nitrogen atoms (vs. two in benzimidazole), enhancing hydrogen-bonding capacity and altering electronic properties. Benzimidazole derivatives, such as those in , exhibit cytotoxicity, suggesting that the heterocycle’s nitrogen arrangement critically influences biological activity .
Substituent Position on the Aniline Ring
The 2,3-dichloro substitution on the aniline ring distinguishes this compound from isomers like 2,5- or 3,4-dichloroaniline derivatives. highlights that dichloro-substituted phenyl propanamides with varying substitution patterns exhibit anticonvulsant activity, underscoring the importance of substituent positioning .
Functional Group Modifications
- Nitro and Trifluoromethyl Groups: Compounds like N-[2-(1H-benzimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-nitro-4-(trifluoromethyl)aniline () incorporate strong electron-withdrawing groups (NO₂, CF₃), enhancing lipophilicity and metabolic resistance compared to the dichloro-substituted target compound. These modifications correlate with increased cytotoxicity in cancer cell lines .
- Bromine Substitution: N-[(5-bromo-1H-benzimidazol-2-yl)methyl]-3-chloroaniline (CAS: 1178363-80-8) introduces bromine at the benzimidazole ring, increasing molecular weight (336.62 g/mol vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Heterocycle Influence : Benzimidazole’s planar structure and hydrogen-bonding capacity may enhance binding to biomolecular targets compared to benzotriazole, as seen in cytotoxic studies .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (Michael addition) and (coupling reactions), though yields and purity depend on substituent reactivity .
Biological Activity
N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This compound integrates a dichloroaniline structure with a benzimidazole group, which is known for various biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
| Klebsiella pneumoniae | 32 |
The compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against resistant bacterial strains .
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity. The following table summarizes its efficacy against various fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 32 |
The results indicate that this compound has potent antifungal activity, particularly against Candida albicans .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies utilizing various cancer cell lines revealed that this compound induces apoptosis in cancer cells.
Case Study: In Vitro Analysis on Cancer Cell Lines
A detailed case study examined the effects of the compound on human breast cancer cells (MCF-7) and human lung cancer cells (A549). The findings are summarized below:
| Cell Line | IC50 (µM) | Apoptotic Effect (%) |
|---|---|---|
| MCF-7 | 15 | 75 |
| A549 | 20 | 65 |
The results indicate that the compound effectively induces apoptosis in both cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. Notably, it may interact with DNA topoisomerases and induce oxidative stress within cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
